Methyl 2-cyclopropyl-5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 2-cyclopropyl-5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a dichlorophenyl group, and a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclopropyl-5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, with the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyl-5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-cyclopropyl-5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 2-cyclopropyl-5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
- Ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
Methyl 2-cyclopropyl-5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific structural features, such as the presence of the dichlorophenyl group and the cyclopropyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H13Cl2N3O2 |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-24-17(23)15-7-13(10-4-5-11(18)12(19)6-10)20-16-8-14(9-2-3-9)21-22(15)16/h4-9H,2-3H2,1H3 |
InChI Key |
CCNGEEJTZWKYHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC(=NN12)C3CC3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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